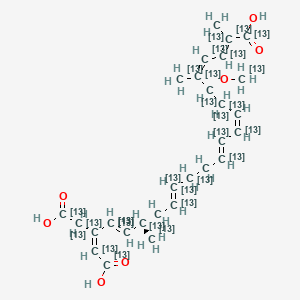
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid is a complex organic compound characterized by multiple double bonds and carbon-13 isotopic labeling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of double bonds and the incorporation of carbon-13 isotopes. Typical synthetic routes may involve:
Step 1: Formation of the initial carbon backbone through aldol condensation or Wittig reaction.
Step 2: Introduction of double bonds via selective hydrogenation or dehydrogenation.
Step 3: Incorporation of carbon-13 isotopes using labeled precursors.
Step 4: Final functionalization to introduce hydroxycarbonyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to promote selective reactions.
Temperature and Pressure: Control of reaction temperature and pressure to favor desired products.
Purification: Techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds using hydrogen gas and a palladium catalyst.
Substitution: Replacement of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a labeled tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace carbon pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonylmethyl)-6-methoxy-2,5,17-trimethyl-docosa-2,4,8,10,14,18,20-heptaenedioic acid
- (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonylmethyl)-6-methoxy-2,5,17-trimethyl-docosa-2,4,8,10,14,18,20-heptaenedioic acid
Uniqueness
The uniqueness of (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid lies in its isotopic labeling, which allows for detailed tracking and analysis in scientific studies.
Properties
Molecular Formula |
C28H38O7 |
|---|---|
Molecular Weight |
514.39 g/mol |
IUPAC Name |
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1 |
InChI Key |
SHCXABJSXUACKU-LGIAGIHQSA-N |
Isomeric SMILES |
[13CH3][13C@@H]([13CH2]/[13CH]=[13CH]/[13CH2][13CH2]/[13CH]=[13CH]/[13CH]=[13CH]\[13CH2][13C@H](/[13C](=[13CH]\[13CH]=[13C](/[13CH3])\[13C](=O)O)/[13CH3])O[13CH3])/[13CH]=[13CH]/[13C](=[13CH]\[13C](=O)O)/[13CH2][13C](=O)O |
Canonical SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















